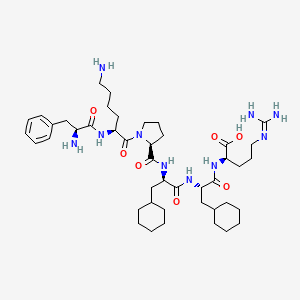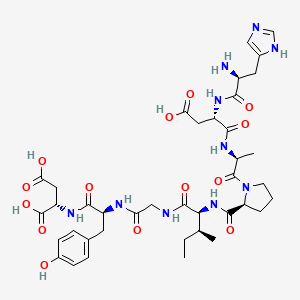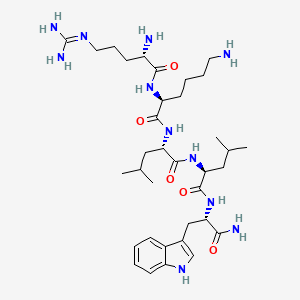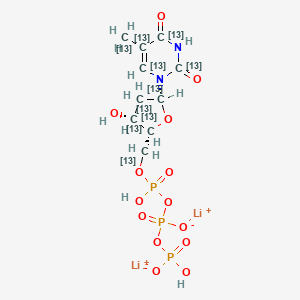
Thalidomide-5-O-C5-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-O-C5-NH2 (hydrochloride): is a synthetic compound that incorporates a cereblon ligand based on Thalidomide and a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to recruit the CRBN protein, making it a valuable tool in the development of targeted protein degradation therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Thalidomide-5-O-C5-NH2 (hydrochloride) involves the synthesis of a ligand-linker conjugate. The cereblon ligand, based on Thalidomide, is connected to a linker that facilitates its use in PROTAC technology . Specific details on the reaction conditions and synthetic routes are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C5-NH2 (hydrochloride) are not widely published. the general approach involves large-scale synthesis of the ligand-linker conjugate, followed by purification and quality control to ensure the compound’s efficacy and safety for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5-O-C5-NH2 (hydrochloride) primarily undergoes conjugation reactions where it is connected to a ligand for protein by a linker to form PROTACs . This compound does not typically undergo oxidation, reduction, or substitution reactions in its intended applications.
Common Reagents and Conditions: The common reagents used in the synthesis of Thalidomide-5-O-C5-NH2 (hydrochloride) include the cereblon ligand (Thalidomide), a linker molecule, and various solvents and catalysts to facilitate the conjugation reaction .
Major Products: The major product formed from the reactions involving Thalidomide-5-O-C5-NH2 (hydrochloride) is the PROTAC molecule, which is used in targeted protein degradation research .
Applications De Recherche Scientifique
Thalidomide-5-O-C5-NH2 (hydrochloride) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Thalidomide-5-O-C5-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitination and subsequent degradation of target proteins, making it a powerful tool in targeted protein degradation research .
Comparaison Avec Des Composés Similaires
Thalidomide-O-C5-NH2 hydrochloride: Another cereblon ligand used in PROTAC technology.
Thalidomide-NH-C5-NH2 hydrochloride: A similar compound with a different linker structure.
Uniqueness: Thalidomide-5-O-C5-NH2 (hydrochloride) is unique due to its specific linker structure, which may offer different binding affinities and degradation efficiencies compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H22ClN3O5 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |
Clé InChI |
SOARARVJMPMSOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)


![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)





